1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry for developing treatments for various diseases. The pyrrolidine scaffold's popularity stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage, a phenomenon known as “pseudorotation.” Bioactive molecules with target selectivity often feature the pyrrolidine ring and its derivatives, including pyrrolizines and prolinol. The review by Li Petri et al. (2021) emphasizes the synthesis strategies and structural activity relationships (SAR) of pyrrolidine-based compounds, highlighting the role of stereogenicity and spatial orientation of substituents in determining the biological profile of drug candidates (Li Petri et al., 2021).
Thiophene Analogs in Medicinal Chemistry Thiophene, a sulfur-containing aromatic five-membered ring, is integral in medicinal chemistry due to its electronic properties and role in bioactive molecules. Thiophene derivatives exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. Xuan (2020) reviewed the synthesis of thiophene derivatives, highlighting their applications in drugs like Cefoxitin and Tinoridine, and their use in organic materials, agrochemicals, and dyes. The review also discusses the environmental and economical aspects of thiophene synthesis, emphasizing its significance in developing new therapeutic agents and organic materials (Xuan, 2020).
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c10-9-1-3-11(6-9)5-8-2-4-12-7-8;;/h2,4,7,9H,1,3,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNCFQLHAORRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CSC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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